

Structural Confirmation Guide: 3-Cyclobutoxy-azetidine Hydrochloride

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Compound of Interest

Compound Name: 3-Cyclobutoxy-azetidine
hydrochloride

CAS No.: 1965309-27-6

Cat. No.: B1434538

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Executive Summary & Compound Profile

3-Cyclobutoxy-azetidine hydrochloride is a high-value

-rich building block used to modulate lipophilicity (LogD) and metabolic stability in drug candidates. Unlike planar aromatic ethers, the cyclobutyl-azetidine ether linkage introduces specific conformational constraints.

Confirming this structure presents unique analytical challenges due to the overlap of ring signals in 1D NMR and the lack of UV chromophores for standard HPLC detection. This guide compares Routine QC methods against a Rigorous Structural Validation workflow, providing the data needed to distinguish the target from critical isomers (e.g., cyclopropylmethyl variants).

Core Structure Data

Feature	Specification
Chemical Formula	
Molecular Weight	127.19 (Free Base) / 163.65 (Salt)
Key Moiety	Strained Azetidine Ring (4-mem) + Cyclobutyl Ether (4-mem)
Critical Challenge	Distinguishing Cyclobutyl () vs. Cyclopropylmethyl () isomers.[1]

Comparative Analysis: Validation Methodologies

Researchers must choose the appropriate validation level based on the drug development stage.

Comparison Table: Routine vs. Rigorous Validation

Feature	Method A: Routine QC (Batch Re-order)	Method B: Rigorous Validation (New Supplier/Scale-up)
Primary Technique	1D NMR (DMSO-) + LC-MS (ELSD/CAD)	2D NMR (HSQC/COSY) + Potentiometric Titration + IR
Salt Confirmation	Inferential (Solubility/Shift)	Definitive (Titration)
Isomer Detection	Low (Ring protons overlap)	High (Connectivity established via HMBC)
Throughput	High (<1 hour)	Low (1-2 days)
Cost	\$	\$
Verdict	Sufficient for established supply chains.	Mandatory for first-time synthesis or GMP release.

Detailed Experimental Protocols

Protocol A: Definitive NMR Characterization

Rationale: The hydrochloride salt is often hygroscopic. DMSO-

is preferred over

or

to prevent rapid exchange of the ammonium protons and ensure complete solubility.

Step-by-Step Workflow:

- Sample Prep: Dissolve 10-15 mg of sample in 0.6 mL DMSO-
. Ensure the tube is dry; trace water will broaden the

signal.

- Acquisition:
 - ¹H (Proton): 16 scans, 30° pulse. Center at 4.5 ppm.
 - COSY: Essential to trace the spin system of the cyclobutyl ring (identifying the unique methine proton).
 - HSQC: Critical to separate the azetidine (often diastereotopic) from cyclobutyl signals.

Data Interpretation (Predicted Shifts):

Position	Type	Predicted Shift (, ppm)	Multiplicity	Diagnostic Note
NH ₂ ⁺	Amine	9.2 - 9.6	Broad Singlet	Disappears in shake.
Azetidine-H ₃	Methine	4.35 - 4.45	Multiplet	Deshielded by Oxygen.
Azetidine-H _{2/4}	Methylene	3.90 - 4.20	Broad Multiplet	Often overlaps with Cyclobutyl- H ₁ '.
Cyclobutyl-H ₁ '	Methine	3.95 - 4.10	Quintet-like	Key differentiator from cyclopropylmethy l (at ~3.2 ppm).
Cyclobutyl-H _{2/4} '	Methylene	2.10 - 2.30	Multiplet	Roof effect common.
Cyclobutyl-H ₃ '	Methylene	1.50 - 1.70	Multiplet	Furthest upfield signal.

Protocol B: Chloride Content Determination (Titration)

Rationale: Elemental analysis (CHN) is often insufficient for hygroscopic salts. Potentiometric titration with Silver Nitrate (

) provides the exact stoichiometry (Mono-HCl vs. Hemichloride).

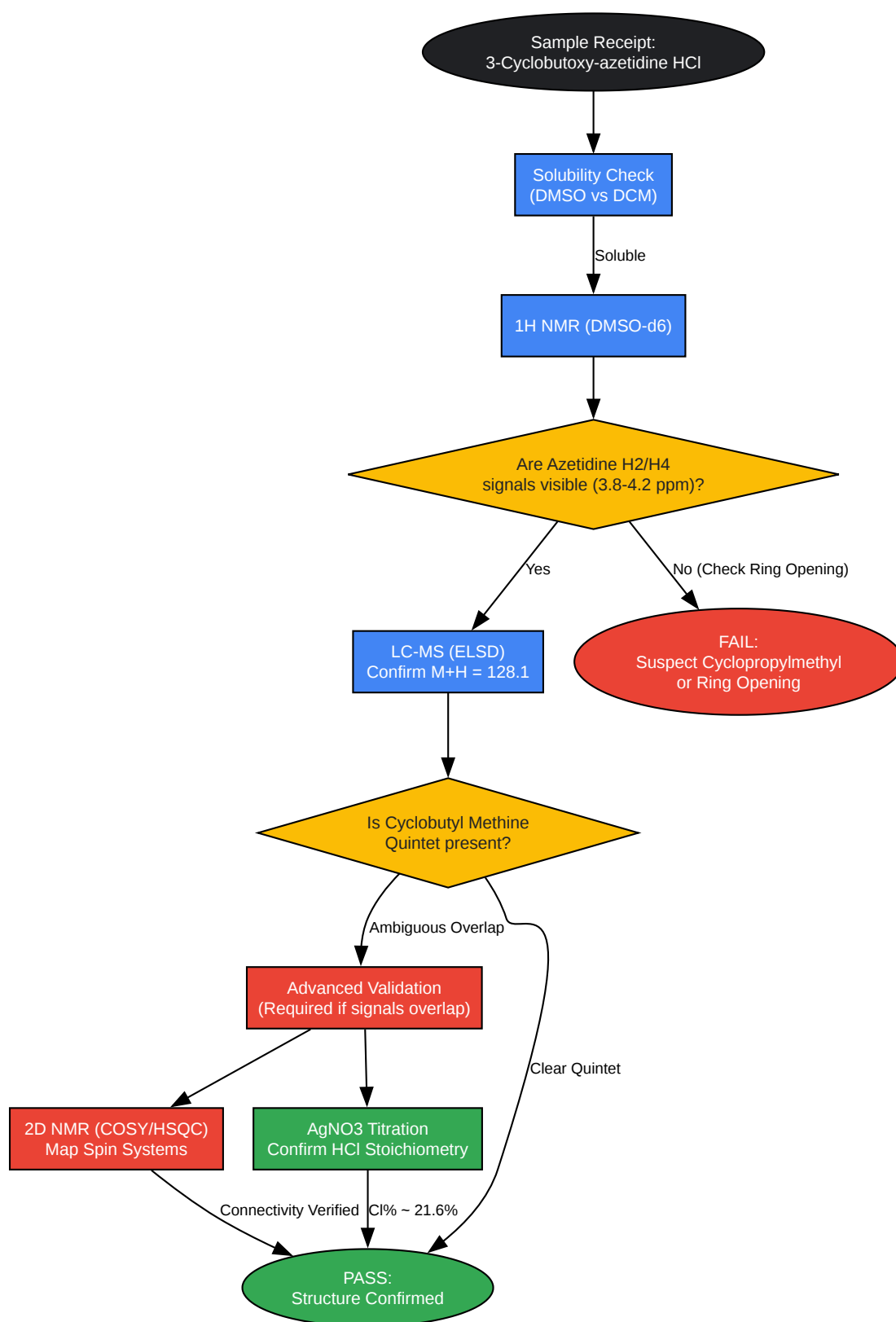
- Preparation: Dissolve 50 mg of analyte in 50 mL deionized water. Acidify with 1 mL (1M).
- Titrant: Standardized 0.01 M

- Endpoint Detection: Potentiometric using a Silver/Sulfide electrode.
- Calculation:

Target: ~21.6% Cl for Mono-HCl.

Visualizing the Validation Logic

The following diagram illustrates the decision matrix for confirming the structure and purity, specifically addressing the risk of ring-opening or isomerization.



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Figure 1: Decision tree for the structural confirmation of azetidine ether salts. Blue nodes represent routine QC; Red nodes indicate advanced troubleshooting steps.

Critical Troubleshooting: The "Isomer Trap"

A common synthesis route involves the alkylation of N-protected 3-hydroxyazetidine. A frequent impurity is the Cyclopropylmethyl ether isomer, which has the same mass (

128.1) but different metabolic properties.

Distinguishing Features:

- Target (Cyclobutyl): The ether methine proton is a quintet (coupling to 4 neighbors).
- Impurity (Cyclopropylmethyl): The ether protons are a doublet () appearing significantly upfield (~3.2 - 3.4 ppm).

Experimental Validation: If the proton signal at ~4.0 ppm integrates to fewer than expected protons, or if a doublet appears at 3.3 ppm, perform a ¹³C DEPT-135 experiment.

- Target: Cyclobutyl methine carbon is Positive (CH).
- Impurity: Cyclopropylmethyl carbon is Negative (CH₂).

References

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Sources

- [1. Azetidine | C3H7N | CID 10422 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
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